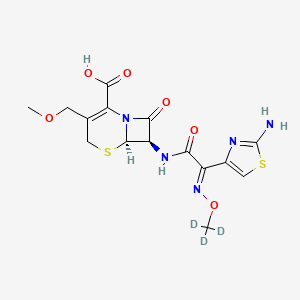
Cefpodoxime-d3 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefpodoxime-d3 Acid is a deuterated form of Cefpodoxime, a third-generation cephalosporin antibiotic. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of Cefpodoxime. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its chemical properties significantly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cefpodoxime-d3 Acid involves the synthesis of Cefpodoxime followed by the incorporation of deuteriumThe final step involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes .
Chemical Reactions Analysis
Types of Reactions
Cefpodoxime-d3 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like thiols and amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .
Scientific Research Applications
Cefpodoxime-d3 Acid is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of cephalosporins.
Biology: Helps in understanding the metabolic pathways and pharmacokinetics of Cefpodoxime in biological systems.
Medicine: Used in the development of new antibiotics and in studies related to antibiotic resistance.
Industry: Employed in the quality control and validation of pharmaceutical products containing Cefpodoxime
Mechanism of Action
The mechanism of action of Cefpodoxime-d3 Acid is similar to that of Cefpodoxime. It exerts its effects by inhibiting bacterial cell wall synthesis. The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls. This leads to the lysis and death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Cefpodoxime: The non-deuterated form of Cefpodoxime-d3 Acid.
Cefuroxime: Another third-generation cephalosporin with similar antibacterial activity.
Cefdinir: A third-generation cephalosporin used to treat a variety of bacterial infections.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications. The deuterium atoms allow for precise tracing and analysis in metabolic studies without significantly altering the compound’s chemical properties .
Properties
Molecular Formula |
C15H17N5O6S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8+/t9-,13-/m1/s1/i2D3 |
InChI Key |
WYUSVOMTXWRGEK-WEEYGROZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)O |
Canonical SMILES |
COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


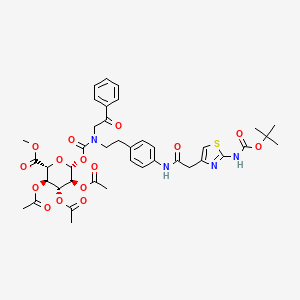
![1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13864319.png)
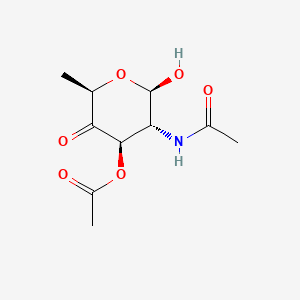
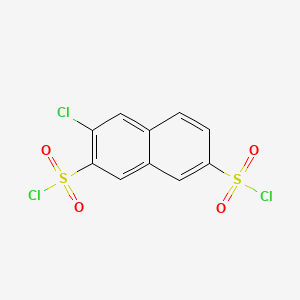
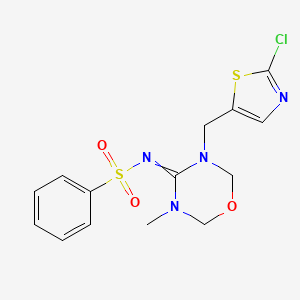
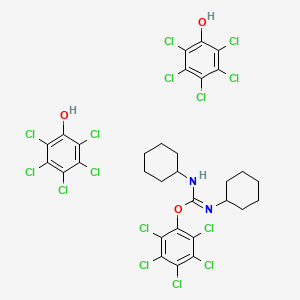
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
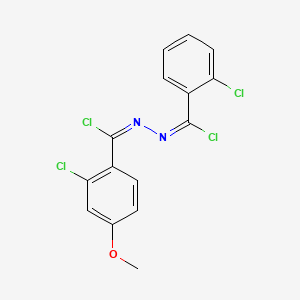
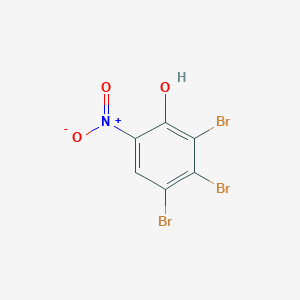
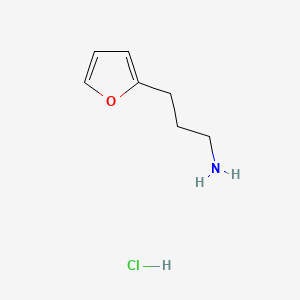
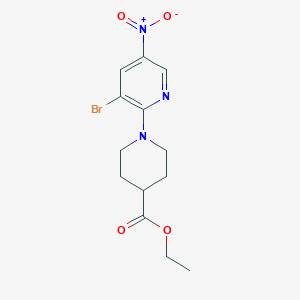
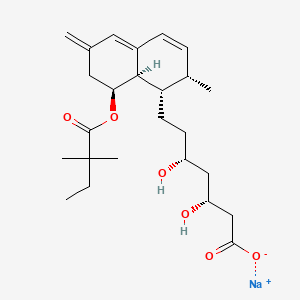
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
